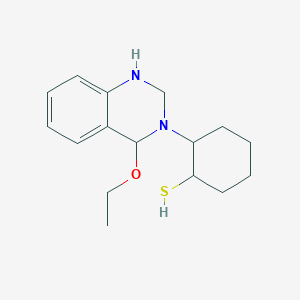![molecular formula C9H14O2 B14672311 (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 42856-29-1](/img/structure/B14672311.png)
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the carboxylic acid group makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. This reaction is typically catalyzed by Lewis acids, which help to increase the reaction rate and selectivity .
Another method involves the use of organocatalysis, where a chiral tertiary amine is employed as the catalyst. This approach allows for the enantioselective synthesis of the compound under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring .
Aplicaciones Científicas De Investigación
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic structure also contributes to its unique reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares the same bicyclic structure but lacks the methyl group at the 2-position.
2-Norbornanecarboxylic acid: Another similar compound with a slightly different substitution pattern on the bicyclic ring.
Uniqueness
The presence of the methyl group at the 2-position in (2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from other similar compounds. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it unique in its chemical behavior and applications .
Propiedades
Número CAS |
42856-29-1 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3,(H,10,11)/t6?,7?,9-/m0/s1 |
Clave InChI |
JZKREHRYLBOJRP-IEIXJENWSA-N |
SMILES isomérico |
C[C@@]1(CC2CCC1C2)C(=O)O |
SMILES canónico |
CC1(CC2CCC1C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



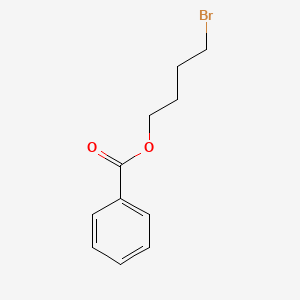

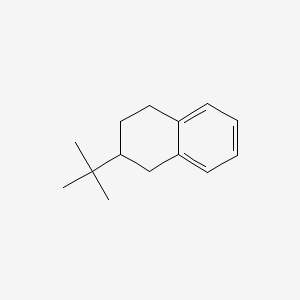
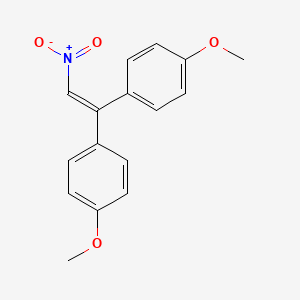
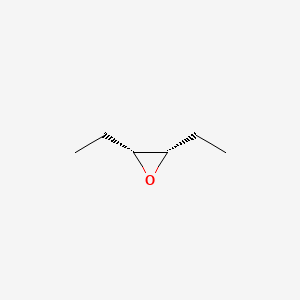


![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)
